N-Hydroxybenzimidoyl chloride

Physical organic chemistry Nitrile oxide generation Stereoelectronic effects

N-Hydroxybenzimidoyl chloride (CAS 698-16-8), also named α-chlorobenzaldoxime or benzohydroximoyl chloride, is a crystalline hydroximoyl halide (C₇H₆ClNO, MW 155.58 g/mol, mp 48–52 °C) that serves as a bench-stable, pre-activated precursor to benzonitrile oxide. Upon treatment with mild base, it generates the reactive 1,3-dipole for [3+2] cycloadditions—the foundational route to isoxazoles, oxadiazoles, and isoxazolines—without requiring strong oxidants or anhydrous conditions that plague direct nitrile oxide preparation.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 698-16-8
Cat. No. B1276581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxybenzimidoyl chloride
CAS698-16-8
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)Cl
InChIInChI=1S/C7H6ClNO/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H/b9-7-
InChIKeyGYHKODORJRRYBU-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxybenzimidoyl chloride (CAS 698-16-8): Essential Procurement Data for a Versatile Nitrile Oxide Precursor


N-Hydroxybenzimidoyl chloride (CAS 698-16-8), also named α-chlorobenzaldoxime or benzohydroximoyl chloride, is a crystalline hydroximoyl halide (C₇H₆ClNO, MW 155.58 g/mol, mp 48–52 °C) that serves as a bench-stable, pre-activated precursor to benzonitrile oxide . Upon treatment with mild base, it generates the reactive 1,3-dipole for [3+2] cycloadditions—the foundational route to isoxazoles, oxadiazoles, and isoxazolines—without requiring strong oxidants or anhydrous conditions that plague direct nitrile oxide preparation . Its (Z)-configuration is critical: the antiperiplanar nitrogen lone pair stereoelectronically accelerates chloride loss by >10⁷-fold over the (E)-isomer, enabling controlled dipole generation at room temperature [1].

Why N-Hydroxybenzimidoyl chloride Cannot Be Replaced by Generic Hydroximoyl Chlorides or Oxime Precursors


Generic substitution across hydroximoyl chlorides fails because nitrile oxide generation rate, product regioselectivity, and side-reaction profiles are exquisitely sensitive to three molecular features that this compound uniquely combines: (1) the Z-stereochemistry enforced during synthesis, which provides a >10⁷-fold kinetic advantage for chloride ionization over any E-isomer contaminant [1]; (2) the unsubstituted phenyl ring that balances sufficient electrophilicity for cycloaddition with steric accessibility, unlike ortho-substituted or electron-deficient analogs that slow dipole generation (Hammett ρ = −1.4 for hydrolysis of O-methyl derivatives) [2]; and (3) the free N–OH group that enables both direct dipole generation and derivatization into NHBC esters—a redox-active leaving group manifold inaccessible to O-alkyl hydroximoyl chlorides or N-hydroxyphthalimide [3]. Sourcing a hydroximoyl chloride without confirming Z-configuration, phenyl substitution pattern, and free oxime proton risks failed cycloadditions, poor regioselectivity, and unreproducible yields.

N-Hydroxybenzimidoyl chloride (CAS 698-16-8): Comparator-Based Quantitative Differentiation Evidence


Stereoelectronic Chloride Ionization: Z-Isomer Outperforms E-Isomer by >10⁷-Fold

The (Z)-configuration of N-hydroxybenzimidoyl chloride, which is the exclusive isomer obtained from the standard NCS/DMF chlorination of (E)-benzaldoxime , reacts as the conjugate base with a chloride ionization rate >10⁷-fold faster than the corresponding (E)-benzohydroximoyl chloride anion [1]. This rate enhancement arises from the antiperiplanar nitrogen lone pair that facilitates C–Cl bond cleavage exclusively in the Z-isomer. For the O-methyl analog, extrapolated k_Z/k_E at 25 °C is approximately 10⁵ in hydrolysis [2]. The practical consequence is quantitative nitrile oxide generation at 0–25 °C in minutes with 1 equiv of Et₃N, whereas E-isomers require forcing conditions that promote dimerization and furoxan formation.

Physical organic chemistry Nitrile oxide generation Stereoelectronic effects

NHBC Ester Redox-Active Leaving Group: Enables Fluoroalkyl Radicals Where NHPI Esters Fail

N-Hydroxybenzimidoyl chloride (NHBC) esters enable photoinduced decarboxylative generation of fluoroalkyl radicals—including CF₃, C₂F₅, and C₃F₇—under visible light with an Ir photocatalyst, a transformation that N-hydroxyphthalimide (NHPI) esters cannot achieve due to the high oxidation potential of fluoroalkyl carboxylates (E_ox > +2.0 V vs SCE) [1]. DFT calculations confirm that NHBC esters proceed via a fluorocarbon radical pathway with the N–O bond cleavage facilitated by the chloroxime leaving group, whereas NHPI esters follow a nitrogen radical pathway incompatible with fluoroalkyl substrates [1]. In hydrofluoroalkylation of unactivated alkenes, NHBC esters of trifluoroacetic acid achieve yields of 62–85% across 12 examples; corresponding NHPI esters give <5% conversion under identical conditions [2].

Photoredox catalysis Fluoroalkylation Decarboxylative coupling

Synthetic Yield: 98% from Benzaldehyde Oxime with NCS/DMF at Ambient Temperature

The optimized NCS/DMF chlorination of (E)-benzaldehyde oxime at room temperature delivers (Z)-N-hydroxybenzimidoyl chloride in 98% isolated yield (30.84 g from 24.4 g oxime, 201 mmol scale) after simple ethereal extraction, with HPLC purity confirmed by retention time 1.57 min . This protocol avoids chlorine gas, sub-zero temperature control (−2 °C), and chloroform required by legacy methods , and contrasts with substituted analogs: 4-nitrobenzohydroximoyl chloride requires 12 h at 60 °C with NCS/DMF and gives only 72% yield, while 4-methoxy derivatives give 85% under the same room-temperature protocol [1]. The unsubstituted phenyl derivative uniquely balances reactivity and stability for scalable preparation.

Process chemistry Oxime chlorination Cost-efficient synthesis

Mechanochemical Isoxazole Synthesis: Catalyst- and Solvent-Free Conditions Deliver Up to 86% Yield

N-Hydroxybenzimidoyl chlorides participate in catalyst-free, solvent-free ball-milling reactions with enamino carbonyl compounds to afford isoxazoles in up to 86% yield within 20–60 min at 14.6 Hz milling frequency [1]. This contrasts sharply with conventional solution-phase nitrile oxide cycloadditions that require Et₃N (1–2 equiv), organic solvents (EtOH, CH₂Cl₂), and 6–24 h reaction times, often delivering lower yields (50–75%) due to nitrile oxide dimerization [2]. The mechanochemical protocol also exhibits complete regioselectivity for isoxazole formation over isoxazoline products, a selectivity not observed with O-alkyl hydroximoyl chlorides under identical conditions [1].

Green chemistry Mechanochemistry Heterocycle synthesis

¹⁸F-Radiolabeling: Stable Synthon for PET Tracer Isoxazole Synthesis (RCY up to 40%)

4-[¹⁸F]Fluoro-N-hydroxybenzimidoyl chloride (¹⁸FHBIC), the 4-fluoro analog of the target compound, is obtained in up to 79% radiochemical yield (RCY) from [¹⁸F]fluoride in 50 min via a one-pot sequence, and serves as a stable ¹⁸F-labeled nitrile oxide precursor [1]. Ru-catalyzed 1,3-dipolar cycloaddition with alkynes proceeds with purified RCY up to 40% (from [¹⁸F]fluoride, 85 min total) for a valdecoxib-derived COX-2 inhibitor [1]. This contrasts with direct [¹⁸F]fluoride incorporation into pre-formed heterocycles, which typically requires harsher conditions and gives lower RCY (10–20%). The NHBC scaffold's stability as a solid synthon, combined with efficient dipole generation, makes the parent compound CAS 698-16-8 the essential non-radioactive benchmark for method development and cold standard characterization.

Radiochemistry PET imaging ¹⁸F-labeling

Regioselective Spiro-Oxadiazole Formation: Exclusive [3+2] Cycloaddition with 1H-Pyrrole-2,3-diones

Nitrile oxides generated in situ from N-hydroxybenzimidoyl chlorides undergo 1,3-dipolar cycloaddition with 1H-pyrrole-2,3-diones exclusively at the C=O carbonyl moiety, yielding spiro[1,4,2-dioxazole-pyrrolones] as single regioisomers [1]. In contrast, hydrazonyl chlorides (the nitrogen analogs) react with the same dipolarophiles to give simple acylation products rather than cycloadducts, and nitrile oxides from aliphatic hydroximoyl chlorides show poor regioselectivity (mixtures of isoxazoles and isoxazolines) [2]. The aromatic NHBC platform thus provides a unique entry to spiro-fused oxadiazole libraries—privileged scaffolds in antiviral and anticancer drug discovery—that cannot be accessed with alternative 1,3-dipole precursors.

Spiroheterocycle synthesis Regioselective cycloaddition Medicinal chemistry scaffolds

N-Hydroxybenzimidoyl chloride (CAS 698-16-8): Highest-Impact Application Scenarios for Procurement


Medicinal Chemistry Isoxazole Library Synthesis via Mechanochemistry

Procurement for parallel synthesis of isoxazole-based kinase inhibitors or anti-inflammatory leads using the catalyst-free, solvent-free ball-milling protocol. Mills mixtures of N-hydroxybenzimidoyl chloride (1 equiv) and enamino carbonyl compounds (1 equiv) at 14.6 Hz for 20–60 min to afford isoxazoles in up to 86% yield [1]. Complete elimination of organic solvents and Et₃N base reduces purification burden and meets industrial green-chemistry metrics. The unsubstituted phenyl derivative is preferred over substituted analogs for initial library diversification due to its 98% synthetic accessibility and absence of electronic bias in cycloaddition .

Photoredox Fluoroalkylation Using NHBC Ester Derivatives

Convert the parent N-hydroxybenzimidoyl chloride to its NHBC ester with trifluoroacetic anhydride or other perfluorocarboxylic acids, then employ as a redox-active ester in visible-light photoredox hydrofluoroalkylation and heteroarylation of unactivated alkenes [1]. This protocol achieves 62–85% yield for CF₃, C₂F₅, and C₃F₇ radical additions where NHPI esters give <5% conversion [1]. Procurement of the chloride precursor enables on-demand generation of multiple fluoroalkyl ester derivatives from a single starting material, streamlining SAR exploration of fluorinated drug candidates.

¹⁸F-PET Tracer Development: Cold Reference Standard for NHBC-Based Radiolabeling

Use the parent compound CAS 698-16-8 as the non-radioactive benchmark for method optimization and characterization of ¹⁸F-labeled isoxazole PET tracers. The 4-fluoro analog (¹⁸FHBIC) delivers ¹⁸F-isoxazoles in up to 40% RCY via Ru-catalyzed cycloaddition [1]. The cold NHBC provides identical reactivity for optimizing alkyne scope, catalyst loading, and purification conditions before committing to radioactive synthesis—reducing costly [¹⁸F]fluoride consumption during method development.

Spiroheterocycle Synthesis for Antiviral Screening Libraries

Generate spiro[1,4,2-dioxazole-pyrrolone] libraries by reacting N-hydroxybenzimidoyl chloride-derived nitrile oxides with 1H-pyrrole-2,3-diones [1]. The complete regiospecificity (>99:1) of this cycloaddition ensures single-product libraries requiring minimal chromatographic purification—a critical advantage for high-throughput screening workflows where regioisomeric mixtures confound structure-activity interpretation. The spiro-oxadiazole scaffold is exclusively accessible via aromatic NHBC precursors; hydrazonyl chlorides fail to cycloadd under identical conditions .

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